molecular formula C8H4BrF5O B1331359 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene CAS No. 6669-01-8

1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene

Cat. No.: B1331359
CAS No.: 6669-01-8
M. Wt: 291.01 g/mol
InChI Key: DZKOVQHPLXTXML-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene (CAS: on request; molecular formula: C₈H₄BrF₅O; molecular weight: 291.02 g/mol) is a brominated aromatic compound featuring a pentafluorinated benzene ring substituted with a 2-bromoethoxy group . This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in nucleophilic substitution reactions. The electron-withdrawing pentafluorophenyl group enhances the leaving group ability of the bromine atom, while the ethoxy chain may improve solubility in polar aprotic solvents compared to non-alkoxy analogs .

Properties

IUPAC Name

1-(2-bromoethoxy)-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-1-2-15-8-6(13)4(11)3(10)5(12)7(8)14/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKOVQHPLXTXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294545
Record name 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6669-01-8
Record name NSC97011
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorobenzene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the bromoethoxy group on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene involves its interaction with various molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. The fluorine atoms on the benzene ring can influence the compound’s electronic properties, affecting its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Molecular Formula Substituent(s) Key Properties
1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene C₈H₄BrF₅O -OCH₂CH₂Br Enhanced solubility in organic solvents; bromine acts as a leaving group .
1-(Bromomethyl)-2,3,4,5,6-pentafluorobenzene C₇H₂BrF₅ -CH₂Br Higher reactivity in alkylation reactions; lower molecular weight (260.99 g/mol) .
1-Bromo-2,3,4,5,6-pentafluorobenzene C₆BrF₅ -Br Simpler structure; limited solubility due to lack of alkoxy group .
Decafluorobenzhydryl bromide C₁₃HBrF₁₀ -(C₆F₅)₂CHBr Steric hindrance from two pentafluorophenyl groups; used in polymer chemistry .
1-Bromo-4-(2-ethylhexyloxy)-2,3,5,6-tetrafluorobenzene C₁₄H₁₅BrF₄O -OCH₂CH(C₂H₅)C₄H₉ Bulky alkyl chain reduces reactivity but improves thermal stability .

Research Findings and Industrial Relevance

  • Green Chemistry : The shift toward less toxic fluorinated agents, such as this compound, aligns with efforts to replace hazardous reagents like cyanides in synthetic pathways .
  • Catalysis : Fluorinated bromo compounds are explored as catalysts in acid-driven reactions. For example, 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₉HF₁₁O₄S₂) demonstrates strong Brønsted acidity (pKa = 1.5) for acylations .

Biological Activity

1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene is a fluorinated aromatic compound with diverse applications in medicinal chemistry and materials science. Its unique structure, characterized by a pentafluorobenzene moiety and a bromoethoxy substituent, suggests potential biological activities that merit detailed investigation.

  • Chemical Name : this compound
  • CAS Number : 6669-01-8
  • Molecular Formula : C8_8H4_4BrF5_5O
  • Molecular Weight : 291.015 g/mol

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its interactions with biological systems.

Quorum Sensing Inhibition

Quorum sensing (QS) is a regulatory system used by bacteria to coordinate group behaviors based on population density. The potential of this compound as a QS inhibitor could provide a novel approach to combat bacterial infections and resistance:

  • Inhibition Studies : Related compounds have demonstrated the ability to inhibit QS systems in pathogenic bacteria like Pseudomonas aeruginosa, suggesting that modifications to the pentafluorobenzene structure could yield effective QS inhibitors .

Detailed Research Findings

Study Compound Cell Line IC50_{50} (µM) Mechanism
BPUJurkat4.64 ± 0.08Cell cycle arrest in sub-G1 phase
QSIsP. aeruginosaN/AInhibition of elastase production

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

  • Fluorination Effects : The presence of multiple fluorine atoms enhances electron-withdrawing properties, potentially increasing the reactivity of the compound towards biological targets.
  • Substituent Effects : The bromoethoxy group may facilitate interactions with cellular components or enhance solubility in biological media.
  • Structural Similarity with Active Compounds : The structural analogs of this compound have shown promising results in inhibiting key enzymes involved in cancer progression and bacterial virulence.

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